molecular formula C13H13ClN2O2S B6144582 N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide CAS No. 853574-43-3

N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide

Cat. No.: B6144582
CAS No.: 853574-43-3
M. Wt: 296.77 g/mol
InChI Key: KDSYDKPWWBAQOX-UHFFFAOYSA-N
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Description

N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide is a synthetic organic compound with a complex structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring system.

    Dimethylation: The methyl groups at the 4 and 6 positions are introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.

    Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroacetamide group under mild to moderate conditions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides, thioethers, or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-bromoacetamide
  • N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-iodoacetamide
  • N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-fluoroacetamide

Uniqueness

Compared to its analogs, N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide may exhibit unique reactivity due to the presence of the chloroacetamide group, which is more reactive towards nucleophiles than its bromo, iodo, or fluoro counterparts. This can make it more suitable for certain synthetic applications or biological interactions.

Properties

IUPAC Name

N-(2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-6-4-7(2)15-13-10(6)11(16-9(18)5-14)12(19-13)8(3)17/h4H,5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSYDKPWWBAQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158959
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853574-43-3
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853574-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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